1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . The molecule also includes a piperazine ring and an indazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazole ring, a piperazine ring, and an indazole ring . The pyrazole ring contains two nitrogen atoms and is substituted with ethyl and methyl groups .Applications De Recherche Scientifique
- Imidazole derivatives, including those containing the tetrahydropyrazino[1,2-b]indazole core, exhibit antimicrobial properties . Researchers have synthesized related compounds and evaluated their potential against bacteria, fungi, and other pathogens. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated good antimicrobial activity .
- Some derivatives of this compound have shown promise in combating tuberculosis. Compounds like 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
- Although specific studies on this compound are scarce, its structural features make it an interesting candidate for further investigation. Researchers have explored related imidazole-containing compounds for their anticancer potential . Further studies could reveal whether this tetrahydropyrazinoindazole scaffold has similar effects.
- Imidazole derivatives serve as essential synthons in drug development. The tetrahydropyrazinoindazole core could be modified to create novel drugs targeting various diseases. Researchers have already identified commercially available drugs containing a 1,3-diazole ring, such as antihistaminics, antiulcer agents, and antiprotozoals .
- Researchers continue to develop efficient synthetic routes for imidazole derivatives. Recent advances in regiocontrolled synthesis have focused on constructing substituted imidazoles . Investigating optimal synthetic pathways for our compound could enhance its accessibility for further research.
Antimicrobial Activity
Anti-Tubercular Potential
Anticancer Research
Drug Development
Synthetic Routes and Optimization
Propriétés
IUPAC Name |
1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-4-27-16(3)20(15(2)23-27)31(29,30)26-13-11-25(12-14-26)21-19-17-7-5-6-8-18(17)24-28(19)10-9-22-21/h9-10H,4-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCDIXBCWRLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.